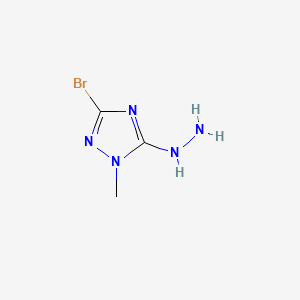

3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C3H6BrN5 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of hydrazine hydrate under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

化学反应分析

Types of Reactions

3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydrazino group can be oxidized to form azo compounds or reduced to form amines.

Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted triazoles with various functional groups.

Oxidation: Azo compounds.

Reduction: Amines.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds with a 3-bromo substitution have been shown to enhance the efficacy of the triazole core in targeting cancer cell lines. A study demonstrated that 3-bromo-5-hydrazino derivatives exhibited antiangiogenic effects and dual anticancer activity against multiple cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties

Research has highlighted the antimicrobial activities of triazole derivatives, including 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole. These compounds have shown effectiveness against various microbial infections, making them candidates for developing new antibiotics. The mechanism often involves the inhibition of specific metabolic pathways in bacteria .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to cancer proliferation. For example, 3-bromo-5-hydrazino derivatives have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), which is crucial in certain types of cancers. These inhibitors were shown to possess low nanomolar IC50 values in cellular assays, indicating strong antiproliferative effects .

Agricultural Applications

Fungicidal Activity

In agricultural contexts, triazole compounds are widely used as fungicides. The hydrazino substitution in this compound enhances its fungicidal properties against a range of plant pathogens. Studies have indicated that these compounds can effectively control fungal diseases in crops, thus improving yield and quality .

Plant Growth Regulation

Some triazoles have been found to act as plant growth regulators. Research suggests that 3-bromo-5-hydrazino derivatives can influence plant growth by modulating hormonal pathways. This application is particularly beneficial in enhancing crop resilience under stress conditions .

Data Tables

| Application Area | Specific Use Case | Observed Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Antiangiogenic effects; effective against cancer cell lines |

| Antimicrobial properties | Effective against various microbial infections | |

| Enzyme inhibition | Potent ALK inhibitors with low nanomolar IC50 values | |

| Agricultural Chemistry | Fungicidal activity | Control of fungal diseases in crops |

| Plant growth regulation | Enhances resilience and growth under stress conditions |

Case Studies

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines, researchers synthesized several derivatives of this compound. The results showed that these compounds inhibited cell proliferation significantly compared to untreated controls. The most potent derivative had an IC50 value of approximately 20 nM against NPM-ALK positive anaplastic large cell lymphoma cells .

Case Study 2: Agricultural Application

A field trial was conducted to evaluate the efficacy of 3-bromo-5-hydrazino derivatives as fungicides on wheat crops affected by Fusarium species. The treated plots exhibited a reduction in disease severity by over 60% compared to untreated controls, demonstrating the compound's potential as an effective agricultural fungicide .

作用机制

The mechanism of action of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is not fully understood. it is believed to interact with biological molecules through its hydrazino and triazole moieties. These interactions may involve the formation of hydrogen bonds, coordination with metal ions, and participation in redox reactions. The compound’s molecular targets and pathways are still under investigation .

相似化合物的比较

Similar Compounds

3-bromo-1-methyl-1H-1,2,4-triazole: Lacks the hydrazino group, making it less versatile in certain chemical reactions.

5-amino-1-methyl-1H-1,2,4-triazole: Contains an amino group instead of a hydrazino group, leading to different reactivity and applications.

3-chloro-1-methyl-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.

Uniqueness

3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is unique due to the presence of both bromine and hydrazino groups, which confer distinct reactivity and potential for diverse applications in various fields .

生物活性

3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound with the molecular formula C3H6BrN5. It belongs to the triazole family, which has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides an in-depth exploration of the biological activity of this compound, supported by research findings and case studies.

This compound features a bromine atom and a hydrazino group, which contribute to its unique reactivity and biological properties. The compound can undergo various chemical reactions such as substitution, oxidation, and condensation. Its mechanism of action is believed to involve interactions with biological molecules through hydrogen bonding and coordination with metal ions .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, compounds within the triazole family have been shown to inhibit the growth of Candida albicans and other pathogenic microorganisms .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, studies using the MTT assay have revealed significant anti-proliferative activity against human cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer) with IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 Value (µM) |

|---|---|

| HePG-2 | 13.62 ± 0.86 |

| MCF-7 | 11.57 ± 0.53 |

| PC-3 | 3.05 ± 0.29 |

| HCT-116 | 2.63 ± 0.17 |

Antioxidant Activity

The antioxidant capabilities of triazole derivatives have also been explored. Compounds similar to this compound have shown significant activity in scavenging free radicals in assays such as DPPH and ABTS . This property is crucial for preventing oxidative stress-related diseases.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells, potentially affecting enzymatic pathways or cellular signaling mechanisms through its hydrazino and triazole moieties.

Case Studies

Several studies have highlighted the biological activities of triazole derivatives:

- Antimicrobial Study : A comparative analysis of various triazole compounds showed that those containing hydrazino groups had enhanced antimicrobial efficacy compared to their non-hydrazino counterparts .

- Anticancer Research : In a study assessing the anti-proliferative effects against multiple cancer cell lines, 3-bromo-5-hydrazino derivatives demonstrated superior cytotoxicity compared to traditional chemotherapeutics like Doxorubicin .

- Oxidative Stress Mitigation : Research indicated that triazole derivatives could significantly reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related conditions .

属性

IUPAC Name |

(5-bromo-2-methyl-1,2,4-triazol-3-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN5/c1-9-3(7-5)6-2(4)8-9/h5H2,1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUUAIXKGVBAPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。